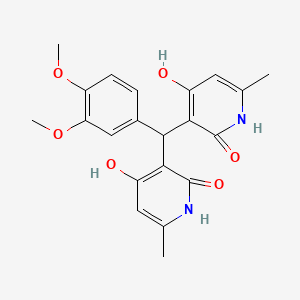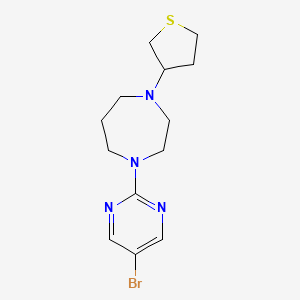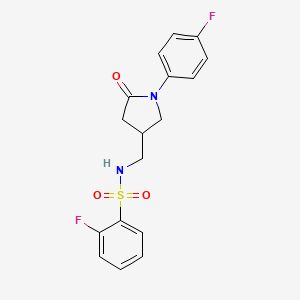![molecular formula C15H16FN3O3S2 B2544091 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034240-15-6](/img/structure/B2544091.png)
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-3-yl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their biological activities. While the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds within the same chemical family, such as N-(6-arylbenzo[d]thiazol-2-yl)acetamides and thiazolyl N-benzyl-substituted acetamide derivatives, which have been synthesized and evaluated for various biological activities, including antioxidant, antibacterial, and anticancer properties .
Synthesis Analysis
The synthesis of related compounds, as described in the first paper, involves C-C coupling methodology using Pd(0) and aryl boronic pinacol ester/acids . This suggests that the synthesis of the compound may also involve similar palladium-catalyzed cross-coupling reactions, which are commonly used in the formation of carbon-carbon bonds in complex organic molecules.
Molecular Structure Analysis
The molecular structure of related compounds includes a benzo[d]thiazole moiety, which is known to interact with biological targets such as enzymes . The presence of a thiadiazole ring in the compound of interest suggests that it may also engage in similar interactions due to the structural similarities, potentially forming hydrogen bonds with the active sites of enzymes.
Chemical Reactions Analysis
The chemical reactions involving these compounds are likely to be influenced by the functional groups present in their structure. For instance, the acetamide group could be involved in hydrogen bonding, which is crucial for the biological activity of these molecules, as indicated by the structure-activity relationship studies . The fluorine atom present in the compound of interest could also affect its reactivity and interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are not directly discussed in the provided papers. However, it can be inferred that the presence of heterocyclic rings and substituents like fluorine would affect the compound's lipophilicity, solubility, and overall stability, which are important factors in determining its biological activity and potential as a therapeutic agent .
Relevant Case Studies
The papers provided do not mention specific case studies related to the compound . However, they do discuss the biological activities of similar compounds, with one showing significant activity for urease inhibition and another demonstrating inhibitory effects on Src kinase, which is implicated in cancer cell proliferation . These findings suggest that the compound of interest may also possess similar biological activities, warranting further investigation.
Propiedades
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S2/c1-18-13-3-2-12(16)9-14(13)19(24(18,21)22)6-5-17-15(20)8-11-4-7-23-10-11/h2-4,7,9-10H,5-6,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMDULJPDWGGAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2544010.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2544011.png)

![2-[(3,4-Dichloroanilino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B2544014.png)

![2-Chloro-N-[(4-chlorothiophen-2-yl)methyl]-N-[(1R,2R)-2-hydroxycyclopentyl]acetamide](/img/structure/B2544016.png)
![4-{(5E)-5-[3-(3-carboxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B2544018.png)
![(E)-1-ethyl-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2544020.png)



![(5E)-3-(4-fluorophenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2544030.png)
